![molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4](/img/structure/B1266435.png)
3-Bromophthalide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromophthalide and related compounds has evolved over the years, incorporating various strategies to improve efficiency and selectivity. Notable methodologies include the enantioselective synthesis of 3,3-disubstituted phthalides through catalytic asymmetric bromolactonization, employing BINOL-derived bifunctional sulfide catalysts (Okada, Kaneko, Yamanaka, & Shirakawa, 2019). Another approach involves the synthesis of key intermediates like 2-allyl-3-bromo-1,4-dimethoxynaphthalene, utilizing readily available starting materials and employing strategies such as Dakin's oxidation and Claisen rearrangement (Limaye, Gaur, Paradkar, & Natu, 2012).
Safety and Hazards
properties
IUPAC Name |
3-bromo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSHAWYULIVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884304 | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6940-49-4 | |
Record name | 3-Bromophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophthalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic applications of 3-Bromophthalide?
A1: this compound serves as a key building block in various synthetic transformations. Research demonstrates its utility in synthesizing:
- N-substituted 3-hydroxyphthalimidines: Reacting this compound with amines yields these compounds, offering an alternative to the reduction of phthalimides. []
- 5-Fluorouracil derivatives: Condensing this compound with 5-fluorouracil under basic conditions leads to the formation of N-phthalidyl 5-fluorouracil derivatives, some exhibiting antitumor activity. []
- Highly branched pseudodendrimers: Polymerization of 6-amino-3-bromophthalide results in highly branched polymers. The bromohydrin decomposition during polymerization contributes to high branching. []
- 6-(Carboxymethylthio)penicillanic acid derivatives: Nucleophilic substitution reactions using this compound with thioglycolic acid create these novel β-lactam compounds. []
- Anthracycline derivatives: Utilizing this compound in Friedel-Crafts alkylation reactions allows access to various anthracycline derivatives, such as islandicin, showcasing its potential in synthesizing natural products. [, ]
Q2: Can you provide examples of how the structure of this compound influences its reactivity?
A2: The structure of this compound dictates its reactivity in several ways:
- Nucleophilic substitution: The bromine atom at the 3-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates reactions with various nucleophiles like thioglycolic acid [] and amines. []
- Friedel-Crafts Alkylation: The electron-withdrawing effect of the lactone ring activates the this compound towards electrophilic aromatic substitution reactions, making it a suitable electrophile in Friedel-Crafts alkylations. [, ]
- Ring-opening reactions: The lactone ring can undergo ring-opening reactions under specific conditions, as observed in the unexpected formation of 2-benzyl-3-hydroxyisoindolin-1-one instead of the anticipated amide-aldehyde. []
Q3: Are there reported instances of unexpected reactivity with this compound?
A3: Yes, research points to an unexpected ring-closing reaction during the synthesis of 2-benzyl-3-hydroxyisoindolin-1-one. [] While reacting this compound with benzylamine aimed to yield an amide-aldehyde, the reaction yielded a ring-closed product instead. This highlights the importance of considering potential rearrangements and alternative reaction pathways when employing this compound in synthesis.
Q4: What analytical techniques are valuable for characterizing this compound and its derivatives?
A4: Characterizing this compound and its derivatives commonly involves various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique elucidates the structure of the synthesized compounds by providing information about the number and types of protons and carbons and their respective environments within a molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic vibrational frequencies. This technique aids in confirming the presence of carbonyl groups, for instance. [, , ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of a compound, offering valuable insights into its structure and potential impurities. []
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing arrangements. []
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